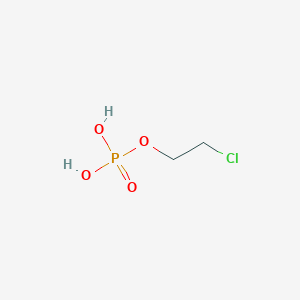
2-Chloroethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl dihydrogen phosphate is an organophosphorus compound with the chemical formula C2H6ClO4P. It is a monoester of phosphoric acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group attached to the phosphate moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl dihydrogen phosphate can be synthesized through the reaction of 2-chloroethanol with phosphorus pentoxide (P2O5) in the presence of water. The reaction is typically carried out at elevated temperatures (around 70°C) for several hours. The general reaction scheme is as follows:
2-Chloroethanol+Phosphorus Pentoxide+Water→2-Chloroethyl Dihydrogen Phosphate
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce phosphoric acid and 2-chloroethanol.
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used in oxidation reactions.
Major Products Formed:
Substitution Products: Various derivatives depending on the nucleophile used.
Hydrolysis Products: Phosphoric acid and 2-chloroethanol.
Oxidation Products: Higher oxidation state phosphorus compounds.
Scientific Research Applications
2-Chloroethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in biochemical studies to investigate phosphorylation processes and enzyme activities.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl dihydrogen phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in many biological pathways, including signal transduction and energy metabolism. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Phosphonoacetic acid: A phosphorus-containing compound used in various chemical applications.
Triphenyl phosphate: Used as a plasticizer and flame retardant.
Uniqueness: 2-Chloroethyl dihydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a phosphorylating agent makes it particularly valuable in biochemical research. Additionally, its reactivity with nucleophiles and oxidizing agents provides versatility in synthetic applications.
Properties
IUPAC Name |
2-chloroethyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO4P/c3-1-2-7-8(4,5)6/h1-2H2,(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAEBWRQNIPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341462 |
Source


|
| Record name | 2-Chloroethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-12-8 |
Source


|
| Record name | 2-Chloroethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301341462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
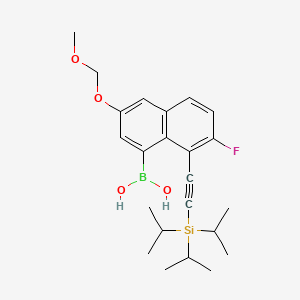

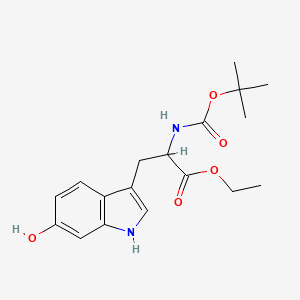
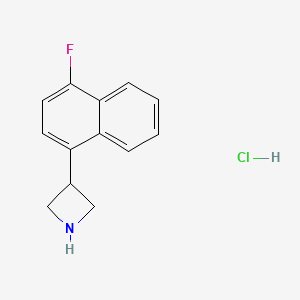

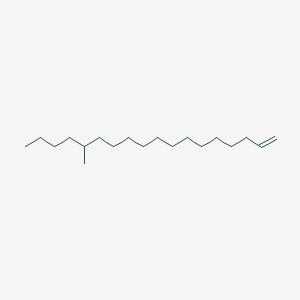
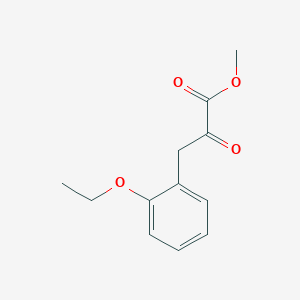

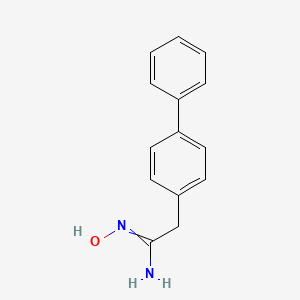


![O-[[6-(Trifluoromethyl)-3-pyridyl]methyl]hydroxylamine Hydrochloride](/img/structure/B13704950.png)
![7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B13704953.png)

